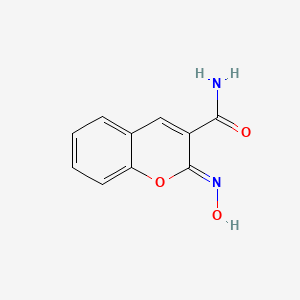

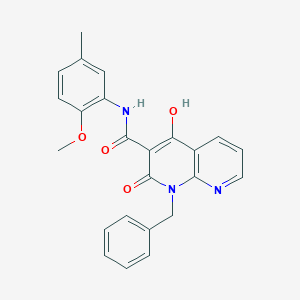

N-(1-(2-metoxiacetil)-1,2,3,4-tetrahidroquinolin-7-il)-1-fenilmetanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The quinoline core undergoes acylation with methoxyacetic acid or its derivatives in the presence of activating agents like thionyl chloride or acetic anhydride.

Attachment of the Phenylmethanesulfonamide Group:

The final step involves sulfonation, where the acylated quinoline derivative reacts with phenylmethanesulfonyl chloride under basic conditions, typically using pyridine or triethylamine.

Industrial Production Methods

While the laboratory synthesis involves sequential steps, industrial production may utilize more efficient routes, such as flow chemistry or one-pot reactions, to scale up the process and reduce time and costs.

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation reactions, often at the methoxyacetyl group or the tetrahydroquinoline ring.

Reduction: Reduction can occur at the nitro or carbonyl functional groups if present as intermediates.

Substitution: Nucleophilic and electrophilic substitution reactions can occur primarily at the aromatic ring of the quinoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, sulfonation reagents, and alkylating agents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated, sulfonated, or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a precursor for synthesizing more complex molecules and as a catalyst in organic reactions due to its unique structure.

Biology: It's investigated for its potential antimicrobial and antiproliferative activities, given its quinoline core's relevance in such applications.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, due to structural similarities with established antimalarial agents.

Industry: It is used in material science for producing polymers and dyes, benefiting from its robust chemical properties.

Mecanismo De Acción

The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide exerts its effects is complex. It involves interacting with molecular targets such as enzymes or receptors, often disrupting essential biological pathways. The methoxyacetyl moiety may enhance cell membrane permeability, while the quinoline core interferes with nucleic acid synthesis or protein function.

Comparación Con Compuestos Similares

Compared to other tetrahydroquinoline derivatives, this compound is unique due to its phenylmethanesulfonamide group, which may confer specific biological activities not seen in simpler analogs.

Similar Compounds

Tetrahydroquinoline: Lacks the methoxyacetyl and sulfonamide groups.

Quinoline: The parent compound without tetrahydro or substituent modifications.

Methoxyacetic Acid Derivatives: Lacks the quinoline core and sulfonamide group.

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPZHTSEFUMGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)